molecular formula C23H18Cl2N2O2 B10866207 5-chloro-3-(4-chlorophenyl)-N-(2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide

5-chloro-3-(4-chlorophenyl)-N-(2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B10866207
M. Wt: 425.3 g/mol
InChI Key: KVAZXRPJFTUBPZ-UHFFFAOYSA-N
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Description

5-chloro-3-(4-chlorophenyl)-N-(2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide is a synthetic compound that belongs to the indole class of organic compounds. Indoles are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals. This particular compound is characterized by the presence of chloro and methoxy substituents, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(4-chlorophenyl)-N-(2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Substituents: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or N-chlorosuccinimide, while methoxylation can be done using methanol and a strong acid catalyst.

    Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the indole derivative with an appropriate amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-(4-chlorophenyl)-N-(2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

5-chloro-3-(4-chlorophenyl)-N-(2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-chloro-3-(4-chlorophenyl)-N-(2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and molecular targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-3-(4-chlorophenyl)-1H-indole-2-carboxamide: Lacks the methoxy group, which may affect its biological activity.

    3-(4-chlorophenyl)-N-(2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide: Lacks the chloro group on the indole ring.

    5-chloro-3-(4-chlorophenyl)-N-(2-methoxyphenyl)-1H-indole-2-carboxamide: Lacks the methyl group on the indole ring.

Uniqueness

The presence of both chloro and methoxy groups in 5-chloro-3-(4-chlorophenyl)-N-(2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide makes it unique compared to its analogs. These substituents can influence the compound’s chemical reactivity and biological activity, potentially making it more effective in certain applications.

Properties

Molecular Formula

C23H18Cl2N2O2

Molecular Weight

425.3 g/mol

IUPAC Name

5-chloro-3-(4-chlorophenyl)-N-(2-methoxyphenyl)-1-methylindole-2-carboxamide

InChI

InChI=1S/C23H18Cl2N2O2/c1-27-19-12-11-16(25)13-17(19)21(14-7-9-15(24)10-8-14)22(27)23(28)26-18-5-3-4-6-20(18)29-2/h3-13H,1-2H3,(H,26,28)

InChI Key

KVAZXRPJFTUBPZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=C1C(=O)NC3=CC=CC=C3OC)C4=CC=C(C=C4)Cl

Origin of Product

United States

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